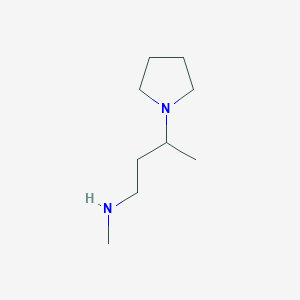![molecular formula C23H21N3O5S B2910303 ethyl 2-(2-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)thiazol-4-yl)acetate CAS No. 500198-92-5](/img/structure/B2910303.png)
ethyl 2-(2-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)thiazol-4-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(2-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)thiazol-4-yl)acetate is an intriguing compound with a complex molecular structure. This molecule encompasses diverse functional groups, including an ester, an amide, a thiazole ring, and a 1,3-dioxoisoquinoline moiety. Each component contributes to its unique chemical and biological properties, making it significant in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis usually begins with commercially available 1,3-dioxoisoquinoline derivatives, thiazole intermediates, and appropriate butanoic acid derivatives.
Stepwise Synthesis
Formation of 1,3-dioxoisoquinoline-2-butyric Acid Derivative: : This involves a multi-step synthesis, typically including amidation reactions and esterification.
Thiazole Coupling: : Introduction of the thiazole ring through selective acylation or thiazole formation reactions.
Final Esterification: : Converting the carboxylic acid group to an ethyl ester under standard esterification conditions, usually in the presence of acid catalysts like sulfuric acid or using coupling reagents like DCC (dicyclohexylcarbodiimide).
Reaction Conditions: : The reactions are generally carried out under controlled temperatures ranging from ambient to 100°C, under inert atmosphere (like nitrogen) to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, large-scale production may employ continuous flow processes to enhance efficiency and product yield. Optimized reaction conditions, such as automated temperature control and use of high-purity reagents, are critical for maintaining consistent quality and minimizing impurities.
化学反应分析
Types of Reactions
Oxidation: : Ethyl 2-(2-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)thiazol-4-yl)acetate can undergo oxidation reactions, particularly at the benzoisoquinoline and thiazole rings, leading to the formation of quinones and sulfoxides, respectively.
Reduction: : The compound can be reduced at the dioxoisoquinoline moiety to form hydroxylated derivatives.
Substitution: : Nucleophilic substitution at the thiazole ring, particularly at the C4 position, can introduce various functional groups enhancing its biological activity.
Common Reagents and Conditions
Oxidizing Agents: : KMnO4 (potassium permanganate), CrO3 (chromium trioxide).
Reducing Agents: : NaBH4 (sodium borohydride), LiAlH4 (lithium aluminium hydride).
Nucleophiles: : Thiols, amines, and alkoxides for substitution reactions.
Major Products Formed
Oxidation Products: : Quinones, sulfoxides.
Reduction Products: : Hydroxylated derivatives.
Substitution Products: : Thiazole derivatives with various substituents like alkyl, aryl groups.
科学研究应用
In Chemistry
Ethyl 2-(2-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)thiazol-4-yl)acetate is utilized as a building block in organic synthesis, aiding the development of more complex molecules for research purposes.
In Biology
The compound's bioactivity makes it a candidate for studying enzyme inhibition, receptor binding, and cellular pathways, contributing to the understanding of biological mechanisms and the development of new drugs.
In Medicine
Due to its potential pharmacological properties, it is being explored for therapeutic uses, including anti-inflammatory, anticancer, and antimicrobial activities. Its unique structure allows for interactions with specific molecular targets, providing insights into drug design and development.
In Industry
Its chemical stability and functional versatility make it valuable in materials science for the production of specialty polymers and advanced materials.
作用机制
Molecular Targets and Pathways
Ethyl 2-(2-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)thiazol-4-yl)acetate interacts with specific molecular targets, such as enzymes, receptors, and nucleic acids. Its mechanism of action often involves:
Inhibition of Enzymes: : It binds to the active sites of enzymes, inhibiting their activity.
Receptor Binding: : Interacting with cellular receptors to modulate signal transduction pathways.
DNA Interaction: : It can intercalate or bind to DNA, affecting gene expression and cellular function.
相似化合物的比较
Similar Compounds
Ethyl 2-(2-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)thiazol-4-yl)acetate: can be compared to other benzoisoquinoline and thiazole-containing compounds.
Examples: : Naphthalimide derivatives, Thiazolidinedione compounds, Isoquinoline alkaloids.
Uniqueness
The presence of the 1,3-dioxoisoquinoline moiety combined with the thiazole ring and ethyl ester provides unique properties, such as enhanced biological activity and structural stability, which distinguish it from other similar compounds.
Conclusion
This compound is a compound of significant interest in various scientific fields. Its complex structure, diverse chemical reactivity, and potential applications make it a valuable subject of study in chemistry, biology, medicine, and industry. Through understanding its preparation methods, chemical reactions, scientific applications, and mechanisms of action, researchers can harness its full potential for advancing knowledge and technology.
属性
IUPAC Name |
ethyl 2-[2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S/c1-2-31-19(28)12-15-13-32-23(24-15)25-18(27)10-5-11-26-21(29)16-8-3-6-14-7-4-9-17(20(14)16)22(26)30/h3-4,6-9,13H,2,5,10-12H2,1H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFPQXUVMOHQGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,6-dimethoxybenzamide](/img/structure/B2910220.png)
![5-(2-chloro-6-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2910222.png)
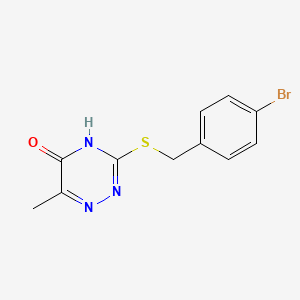
![(5,6-dimethyl-3-(3-morpholinopropyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(4-methoxyphenyl)methanone](/img/structure/B2910227.png)
![4-chloro-N-{[4-(4-fluorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide](/img/structure/B2910228.png)
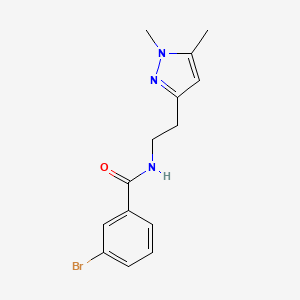
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide](/img/structure/B2910231.png)
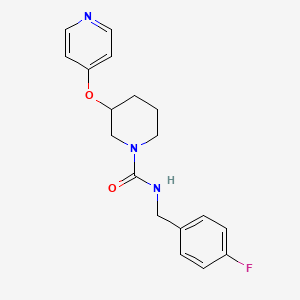

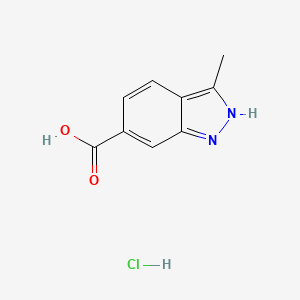
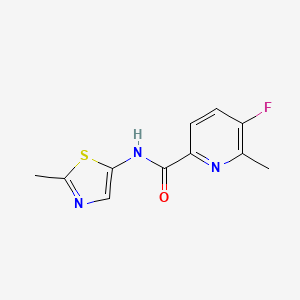
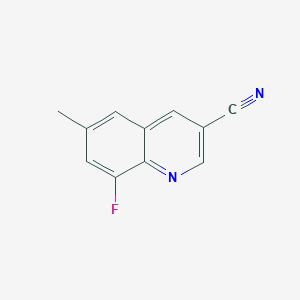
![N-(2,3-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2910242.png)
